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molecular formula C11H16N2O5 B599859 Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate CAS No. 138742-18-4

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Cat. No. B599859
M. Wt: 256.258
InChI Key: GFVJYQALSMLKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618138B2

Procedure details

To a solution of 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid (2.00 g; 10.80 mmol), triethylamine (1.74 mL; 12.42 mmol) and tert-butanol (2.58 mL; 27.01 mmol) in toluene (25 mL) was added at room temperature diphenylphosphoryl azide (2.74 mL; 12.42 mmol). The solution was stirred at room temperature for 10 min and was heated at 100° C. for 4 h. After evaporation, the residue was purified by flash chromatography on silica gel (eluent: 1 to 6% of ethyl acetate in dichloromethane) to afford 1.47 g (53%) of ethyl 5-(tert-butoxycarbonylamino)isoxazole-3-carboxylate as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](C(O)=O)[O:8][N:7]=1)=[O:5])[CH3:2].C([N:16]([CH2:19]C)CC)C.[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:33])C=CC=CC=1>C1(C)C=CC=CC=1>[C:21]([O:25][C:19]([NH:16][C:9]1[O:8][N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:10]=1)=[O:33])([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C(=O)O
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.58 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
2.74 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (eluent: 1 to 6% of ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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